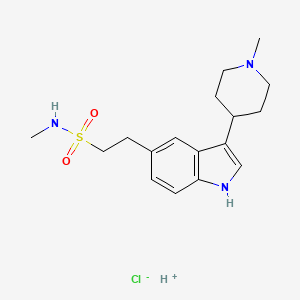

Naratriptan hydrochloride

Übersicht

Beschreibung

Naratriptan Hydrochloride is a selective 5-HT1B/1D receptor agonist used to treat acute migraine headaches in adults . It works in the brain to relieve the pain from migraine headaches . Many people find that their headaches go away completely after they take naratriptan .

Synthesis Analysis

The synthesis of Naratriptan involves several steps. One process involves reacting a compound of formula (3) with a compound of the formula HCCR, where Z is a protecting group, Y is a leaving group, and R is a trialkyl silyl group, a trialkylstannyl group, or a zinc (II) halide . Another process involves the reaction of 5-bromoindole with N-methyl-4-piperidone to get 3-substituted indole derivative .Molecular Structure Analysis

The molecular formula of Naratriptan Hydrochloride is C17H25N3O2S ·HCl . Its molecular weight is 371.93 .Chemical Reactions Analysis

Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists .Physical And Chemical Properties Analysis

Naratriptan Hydrochloride is a white to pale yellow solid, soluble in water . Its solubility in water is 36.7 g/l at 25 °C .Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Naratriptan Hydrochloride (NAR) is a selective serotonin (5-HT1) agonist . It is used for the acute treatment of the headache phase of migraine attacks . It is available in strengths of 1 and 2.5 mg and can be administered orally or subcutaneously .

Brain Targeting

Research has highlighted the formulation of a target drug delivery system to treat migraines via the olfactory lobe through the intranasal route using an ethosomal thermoreversible gel . This drug-loaded in situ mucoadhesive gel could release the drug for a longer duration of time, which can improve the bioavailability, providing a new dimension to the treatment of migraines .

Pharmacokinetic Studies

The drug has been used in pharmacokinetic studies . A highly sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) method was developed for the quantification of Naratriptan in human plasma .

Stability-Indicating HPTLC Method

A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the estimation of Naratriptan-HCl in pharmaceutical dosage forms and its content uniformity testing . Naratriptan-HCl was subjected to alkaline, acidic, oxidative, neutral, thermal (dry heat), and photo-degradation conditions .

Chromatographic Separation

Naratriptan has been used in studies to optimize chromatographic separation conditions from matrix and ion suppression effects .

Formulation Development

Naratriptan has been used in the development of various formulations. For instance, it has been used in the development of Poloxamer-Based In Situ Nasal Gel of Naratriptan Hydrochloride Deformable Vesicles .

Wirkmechanismus

Target of Action

Naratriptan hydrochloride is a selective agonist for the 5-hydroxytryptamine1 (5-HT1) receptor subtype . This receptor subtype is primarily found in cranial and coronary arteries, and plays a crucial role in the regulation of vascular tone .

Mode of Action

Naratriptan hydrochloride interacts with its target, the 5-HT1 receptor, by binding to it with high affinity . This binding action results in several changes:

- Vasoconstriction : Naratriptan causes constriction of the cranial blood vessels .

- Inhibition of Neurogenic Inflammation : Naratriptan inhibits the release of vasoactive peptides, thereby reducing inflammation in the dura mater .

- Decreased Nociceptive Transmission : Naratriptan reduces the transmission of pain signals in the trigeminal pathway .

Biochemical Pathways

The biochemical pathways affected by naratriptan involve the serotonin (5-HT) system . Naratriptan’s actions lead to:

- Stimulation of presynaptic 5-HT1D receptors , inhibiting both dural vasodilation and inflammation .

- Direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .

- Vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .

Pharmacokinetics

Naratriptan hydrochloride exhibits the following pharmacokinetic properties:

- Absorption : It is well absorbed with about 70% oral bioavailability .

- Distribution : The volume of distribution is approximately 170 L .

- Metabolism : Naratriptan is metabolized in the liver .

- Excretion : About 50% of the drug is excreted in the urine as unchanged drug, and 30% as metabolites .

- Half-life : The elimination half-life is approximately 6 hours .

Result of Action

The primary result of naratriptan’s action is the relief of migraine headache . This is achieved through the combined effects of vasoconstriction, inhibition of inflammation, and decreased transmission of pain signals .

Action Environment

The action of naratriptan can be influenced by various environmental factors. For instance, individuals with renal or hepatic impairment may have altered drug metabolism, leading to prolonged drug half-life . Additionally, the drug’s efficacy can be affected by individual differences in pain threshold, the severity and type of migraine, and the presence of aura .

Safety and Hazards

Naratriptan may cause serious side effects. Some of these include fast or pounding heartbeats, numbness or tingling and a pale or blue-colored appearance in fingers or toes, pain or heavy feeling in legs, hip pain, burning pain in feet, sudden and severe stomach pain, bloody diarrhea, constipation, fever, weight loss, dangerously high blood pressure, severe headache, blurred vision, pounding in neck or ears, nosebleed, anxiety, confusion, severe chest pain, shortness of breath, irregular heartbeats, seizure .

Eigenschaften

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049064 | |

| Record name | Naratriptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143388-64-1 | |

| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143388-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naratriptan hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naratriptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARATRIPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

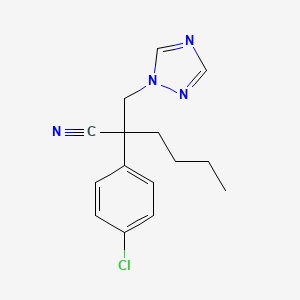

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Naratriptan Hydrochloride in treating migraines?

A1: Naratriptan Hydrochloride is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist, primarily targeting the 5-HT1D and 5-HT1B receptor subtypes. [] By activating these receptors located on intracranial blood vessels, it induces vasoconstriction, which helps alleviate migraine headaches. [] Additionally, stimulating 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system may reduce the release of pro-inflammatory neuropeptides, further contributing to its antimigraine effects. []

Q2: What is the molecular formula and weight of Naratriptan Hydrochloride?

A2: The molecular formula of Naratriptan Hydrochloride is C17H26ClN3O2S, and its molecular weight is 375.93 g/mol. []

Q3: Are there any spectroscopic techniques used to characterize Naratriptan Hydrochloride?

A3: Yes, several spectroscopic techniques are employed in the characterization and analysis of Naratriptan Hydrochloride. UV-Spectrophotometry is widely utilized, with the drug exhibiting a maximum absorbance (λmax) at 281 nm. [] Additionally, researchers have developed and validated a spectrofluorimetric method, measuring fluorescence intensity at 355.0 nm after excitation at 230.0 nm. [] This method has proven useful for both quantifying Naratriptan Hydrochloride and assessing its stability under various conditions. []

Q4: What are some innovative approaches to improve the delivery and bioavailability of Naratriptan Hydrochloride?

A4: Several innovative drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of Naratriptan Hydrochloride. These include:

- Orally Disintegrating Tablets (ODTs): Freeze-dried ODTs have shown promise in achieving rapid disintegration times (<10 seconds), potentially leading to faster onset of action. []

- Buccal Mucoadhesive Tablets: Formulations utilizing bioadhesive polymers like Carbopol 934P and Methocel K4M have been investigated for buccal delivery, aiming to enhance drug absorption through the buccal mucosa. []

- Nasal Gels: Researchers have developed in situ gelling systems for intranasal administration, employing polymers like Carbopol 940 and Xanthan gum to prolong drug residence time in the nasal cavity and potentially enhance brain targeting. [, ]

- Ethosomes and Deformable Vesicles: Studies have explored incorporating Naratriptan Hydrochloride into ethosomes and deformable vesicles for intranasal delivery, aiming to improve drug permeation across the nasal mucosa and enhance brain targeting efficiency. [, ]

Q5: What analytical methods are commonly employed for the quantification of Naratriptan Hydrochloride in pharmaceutical formulations?

A5: Several analytical techniques are employed for the accurate quantification of Naratriptan Hydrochloride in pharmaceutical formulations.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are widely used for their sensitivity, selectivity, and reproducibility. [, , , ]

- UV-Spectrophotometry: This technique offers a simple and cost-effective approach for routine analysis, relying on the drug's characteristic absorbance at specific wavelengths. [, , ]

- Spectrofluorimetry: This method, based on the drug's fluorescence properties, provides high sensitivity and selectivity for quantifying Naratriptan Hydrochloride in various matrices, including pharmaceutical formulations. []

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been employed as a stability-indicating method, allowing for the separation and quantification of Naratriptan Hydrochloride and its potential degradation products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)